molecular formula C7H9NO2 B1201790 Verrucarin E CAS No. 24445-13-4

Verrucarin E

Cat. No.: B1201790
CAS No.: 24445-13-4
M. Wt: 139.15 g/mol
InChI Key: ZCTFIKLDSSVBAL-UHFFFAOYSA-N
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Description

Verrucarin E is a naturally occurring macrocyclic trichothecene, a type of sesquiterpene toxin produced by various fungi, including species from the genera Fusarium and Myrothecium

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Verrucarin E involves multiple steps, starting from simpler organic molecules. The synthesis typically includes the formation of the macrocyclic ring structure, which is a hallmark of trichothecenes. Key steps often involve cyclization reactions, esterification, and the introduction of epoxide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. it can be produced through fermentation processes using fungal cultures that naturally produce trichothecenes. Optimization of fermentation conditions, including nutrient supply, pH, and temperature, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: Verrucarin E undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often leading to the formation of hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can alter the functional groups present in the molecule.

    Substitution: Replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic trichothecenes.

    Biology: Investigated for its effects on cellular processes, including protein synthesis inhibition and induction of apoptosis.

    Medicine: Explored as a potential anticancer agent due to its cytotoxic properties. Research has shown that Verrucarin E can inhibit the growth of various cancer cell lines.

Mechanism of Action

Verrucarin E exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome and prevents the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete polypeptides and ultimately triggers apoptosis in the affected cells. The compound also induces oxidative stress and disrupts mitochondrial function, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

    Verrucarin A: Another macrocyclic trichothecene with similar cytotoxic properties.

    Roridin E: A structurally related compound with a similar mode of action.

    Satratoxin H: Another trichothecene with potent cytotoxic effects.

Uniqueness: Verrucarin E is unique due to its specific structural features, including the presence of an epoxide group and a macrocyclic ring. These features contribute to its high potency and specificity in inhibiting protein synthesis. Compared to other trichothecenes, this compound has shown distinct biological activities and potential therapeutic applications, making it a valuable compound for further research.

Properties

IUPAC Name

1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFIKLDSSVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179205
Record name Verrucarin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-13-4
Record name Verrucarin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-3-hydroxymethylpyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verrucarin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERRUCARIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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